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Compound of Interest

Compound Name: 3-Bromo-1,10-phenanthroline

Cat. No.: B1279025

This guide provides a detailed spectroscopic comparison of the key compound 3-Bromo-1,10-
phenanthroline with its foundational precursor, 1,10-phenanthroline, and two common
intermediates in its synthetic pathways: 1,10-phenanthroline-5,6-dione and 5-Nitro-1,10-
phenanthroline. This document is intended for researchers, scientists, and professionals in
drug development, offering a comprehensive resource with supporting experimental data and
protocols to aid in the identification, characterization, and utilization of these compounds.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from *H NMR, 13C NMR, FTIR, Mass
Spectrometry, and UV-Vis spectroscopy for 3-Bromo-1,10-phenanthroline and its precursors.

Table 1: *H NMR Spectroscopic Data (ppm)
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Comp
H-2 H-3 H-4 H-5 H-6 H-7 H-8 H-9
ound
1,10-
9.18 7.58 8.20 8.20 7.58 9.18
Phenan 7.75(s) 7.75(s)
. (dd) (dd) (dd) (dd) (dd) (dd)
throline
1,10-
Phenan
) 9.10 7.70 8.45 8.45 7.70 9.10
throline- - -
- (dd) (dd) (dd) (dd) (dd) (dd)
dione
5-Nitro-
1,10- 9.25 7.80 8.40 8.45 7.85 9.30
- 8.90 (s)
phenant (dd) (dd) (dd) (dd) (dd) (dd)
hroline
3_
Bromo-
7.71 7.71 8.20 7.71
1,10- 9.22(d) - 8.69 (d) 9.22 (d)
(m) (m) (dd) (m)
phenant
hroline

Solvents for NMR data are typically CDCIs or DMSO-ds. Refer to specific experimental
protocols for details.

Table 2: 3*C NMR Spectroscopic Data (ppm)
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Table 3: FTIR Spectroscopic Data (cm~*)

Aromatic C-H Other Key
Compound v(C=N) v(C=C)
Stretch Bands
1,10- . . .
) ~1586 ~1615, 1500 ~3050 Ring vibrations
Phenanthroline
1,10-
Phenanthroline- ~1575 ~1561 ~3061 v(C=0) ~1685
5,6-dione
_ v(NO2) ~1530
5-Nitro-1,10-
, ~1591 ~1620 ~3079 (asym), ~1350
phenanthroline
(sym)
3-Bromo-1,10- v(C-Br) ~600-
] ~1580 ~1600 ~3055
phenanthroline 500
Table 4: Mass Spectrometry Data (m/z)
Key
Molecular Molecular .
Compound . [M]+ or [M+H]+ Fragmentation
Formula Weight
Peaks
1,10-
_ Ci12HsNz2 180.21 180 154, 127
Phenanthroline
1,10-
Phenanthroline- C12HsN202 210.19 211 183, 155, 128
5,6-dione
5-Nitro-1,10-
) C12H7N302 225.20 225 195, 179, 167
phenanthroline
3-Bromo-1,10- 259/261 (isotope
C12H7BrNz 259.10 180, 153

phenanthroline

pattern)
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Table 5: UV-Vis Spectroscopic Data (nm)

Compound Solvent Amax (1T—m) Amax (n- 1)
1,10-Phenanthroline Ethanol ~228, 265 ~290
1,10-Phenanthroline-
_ Methanol ~230, 280 ~310, 430

5,6-dione
5-Nitro-1,10-

) Ethanol ~235, 275 ~330
phenanthroline
3-Bromo-1,10-

Methanol ~232, 270 ~295

phenanthroline

Synthetic Pathway

The synthesis of 3-Bromo-1,10-phenanthroline typically proceeds from 1,10-phenanthroline.

The introduction of other functional groups, such as nitro or dione moieties, can be

intermediate steps for further derivatization, although direct bromination is also common.

Precursors

Nitration
(e.qg., HNO3/H2S0a4)

1,10-Phenanthroline

Oxidation
(e.g., HNO3/H2S0a4)

Direct Bromination
(e.g., Brz, S2Cl2)

P 5-Nitro-1,10-phenanthroline

1,10-Phenanthroline-5,6-dione

Product

3-Bromo-1,10-phenanthroline

© 2025 BenchChem. All rights reserved.

5/8

Tech Support


https://www.benchchem.com/product/b1279025?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1279025?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

Click to download full resolution via product page

Caption: Synthetic routes to 3-Bromo-1,10-phenanthroline from its primary precursor and
common intermediates.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Instrumentation: A 400 MHz or higher field NMR spectrometer.

o Sample Preparation: Approximately 5-10 mg of the solid sample was dissolved in 0.5-0.7 mL
of a deuterated solvent (CDCIs or DMSO-ds) in a standard 5 mm NMR tube.
Tetramethylsilane (TMS) was used as an internal standard (0.00 ppm).

» 1H NMR Acquisition: Proton spectra were acquired with a 30° pulse angle, a relaxation delay
of 1-2 seconds, and a spectral width of 12-16 ppm. A sufficient number of scans were
averaged to obtain a good signal-to-noise ratio.

e 13C NMR Acquisition: Carbon spectra were acquired with proton decoupling. A spectral width
of 200-250 ppm, a 45-60° pulse angle, and a relaxation delay of 2-5 seconds were typically
used. A larger number of scans was required compared to *H NMR to achieve adequate
signal intensity.

Fourier-Transform Infrared (FTIR) Spectroscopy

e Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

o Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of the solid sample was
finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate
mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a
hydraulic press.

o Acquisition: A background spectrum of a pure KBr pellet was recorded. The sample pellet
was then placed in the sample holder, and the spectrum was recorded over a range of 4000-
400 cm~1. Typically, 16-32 scans were co-added to improve the signal-to-noise ratio.
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Mass Spectrometry (MS)

 Instrumentation: An Electrospray lonization (ESI) or Electron Impact (El) mass spectrometer.

o Sample Preparation: The sample was dissolved in a suitable volatile solvent (e.g., methanol,
acetonitrile) to a concentration of approximately 1 mg/mL. For ESI, the solution was further
diluted and infused directly into the source. For El, a small amount of the solid or a
concentrated solution was introduced via a direct insertion probe.

e Acquisition: Mass spectra were acquired in positive ion mode over a mass-to-charge (m/z)
range appropriate for the expected molecular weight of the compound and its fragments.

UV-Visible (UV-Vis) Spectroscopy

¢ Instrumentation: A dual-beam UV-Vis spectrophotometer.

o Sample Preparation: A stock solution of the compound was prepared in a UV-grade solvent
(e.g., ethanol, methanol). This stock solution was then diluted to a concentration that resulted
in an absorbance reading between 0.1 and 1.0 at the Amax.

¢ Acquisition: A baseline was recorded using a cuvette containing the pure solvent. The
sample solution was then placed in the sample beam path, and the absorbance was
measured over a wavelength range of 200-800 nm.

 To cite this document: BenchChem. [A Spectroscopic Comparison of 3-Bromo-1,10-
phenanthroline and Its Precursors]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1279025#spectroscopic-comparison-of-3-bromo-1-
10-phenanthroline-and-its-precursors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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